{2-[(2-Methylpentan-3-yl)amino]phenyl}methanol

Lipophilicity optimization Drug-like property profiling QSAR modeling

Research groups studying carbonyl-quenching efficiency or lipophilic fragment expansion face a gap: simple N-alkyl benzyl alcohols lack the steric and hydrophobic profile needed for demanding binding pockets. This compound solves that with a branched 2-methylpentan-3-yl chain that elevates logP (~3.9) and adds a stereogenic center, enabling distinct SAR exploration. • 26% higher MW vs. isopropyl analog for enhanced van der Waals contacts • 5 rotatable bonds for conformational sampling in QSAR and FBDD campaigns • Supplied at 95% purity for reliable synthesis and screening workflows

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
Cat. No. B13256135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-[(2-Methylpentan-3-yl)amino]phenyl}methanol
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCCC(C(C)C)NC1=CC=CC=C1CO
InChIInChI=1S/C13H21NO/c1-4-12(10(2)3)14-13-8-6-5-7-11(13)9-15/h5-8,10,12,14-15H,4,9H2,1-3H3
InChIKeyWVLGALOJCWNGQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification for {2-[(2-Methylpentan-3-yl)amino]phenyl}methanol


{2-[(2-Methylpentan-3-yl)amino]phenyl}methanol, also referred to as [2-(2-methylpentan-3-ylamino)phenyl]methanol, is a chiral amino alcohol derivative with the molecular formula C13H21NO and a molecular weight of 207.31 g/mol [1]. It is characterized by a phenylmethanol core bearing a secondary amine substituted with a branched 2-methylpentan-3-yl alkyl chain [2]. This compound is listed as a research intermediate with a commercially available minimum purity of 95% .

Research intermediate with commercially available purity ≥95%
Chiral amino alcohol scaffold bearing a branched 2-methylpentan-3-yl substituent
Suitable for synthesis of sterically demanding N-alkyl fragments and chiral building blocks

Why Generic 2-(Alkylamino)benzyl Alcohols Cannot Substitute


The specific branched architecture of the 2-methylpentan-3-yl substituent imparts distinct physicochemical and steric properties relative to simpler N-alkyl analogs, such as 2-(isopropylamino)benzyl alcohol. These differences are critical in application contexts sensitive to lipophilicity, steric demand, or chiral environment [1]. The compound belongs to a class of amino alcohol derivatives investigated for metabolic quenching of reactive carbonyl species, where the nature of the N-alkyl substituent can directly modulate quenching efficiency [2]. Arbitrary substitution with a linear or less-branched analog may therefore introduce uncontrolled shifts in partition coefficient, binding interactions, or synthetic performance.

Branched alkyl substitution
Replacing the 2-methylpentan-3-yl group with linear or less-branched N-alkyl chains may shift lipophilicity and steric parameters, potentially altering partition-dependent assay outcomes.
Chiral center absence
Achiral N-alkyl analogs lack the stereogenic center on the side chain, removing the capability for enantiomer-specific study design and asymmetric synthesis applications.

Quantitative Differentiation Against Closest Analogs


Computed Lipophilicity Advantage Over Simpler N-Alkyl Congeners

The target compound exhibits significantly higher computed lipophilicity (XLogP3-AA = 3.9) compared to the unsubstituted N-H precursor 2-aminobenzyl alcohol (XLogP3 ≈ 1.0–1.3) and is expected to substantially exceed the logP of other simpler N-alkyl analogs such as 2-(isopropylamino)benzyl alcohol (estimated XLogP3 ≈ 2.3–2.6, not experimentally confirmed for this comparator). The higher logP is driven by the extended branched alkyl chain [1].

Computed Lipophilicity vs. Simpler Analogs
Class-level
Target XLogP3 3.9
Δ vs unsubstituted 2-aminobenzyl alcohol ~2.6–2.9 log units; estimated isopropyl analog ~2.3–2.6
Supports lipophilicity differentiation in partition-dependent assays
Computed values; experimental logP not available
Lipophilicity optimization Drug-like property profiling QSAR modeling

Steric Bulk Increase Relative to Simpler Analogs

The target compound possesses a molecular weight of 207.31 g/mol and 15 heavy atoms [1]. By direct comparison, the structurally closest commercially available analog 2-(isopropylamino)benzyl alcohol (CAS 106898-71-9) has a molecular weight of 165.23 g/mol and contains only 12 heavy atoms . This represents a 26% increase in molecular weight and a 3-heavy-atom increment for the target.

Steric Bulk vs. Isopropyl Analog
Head-to-head
MW 207.31 g/mol, 15 heavy atoms
vs. 2-(isopropylamino)benzyl alcohol: MW 165.23 g/mol, 12 heavy atoms
Supports steric differentiation for binding site complementarity studies
Based on PubChem and vendor datasheet
Steric parameterization Molecular diversity Chemical library design

Conformational Flexibility Differentiation

The target compound bears 5 rotatable bonds, arising from the extended branched alkylamine substituent [1]. In comparison, 2-(isopropylamino)benzyl alcohol possesses approximately 3 rotatable bonds. This 2-bond increase corresponds to a larger conformational ensemble in solution, which is a quantifiable design parameter for lead optimization in medicinal chemistry programs.

Conformational Flexibility
Class-level
5 rotatable bonds
vs. ~3 for isopropyl analog (estimated)
Supports evaluation of conformational flexibility in lead optimization research
Computed rotatable bond count; comparator estimated from structure
Conformational analysis Flexible ligand design Entropy-enthalpy compensation

Chiral Architecture and Enantiomeric Differentiation

The 2-methylpentan-3-yl substituent introduces a chiral center at the carbon bearing the secondary amine. The target compound, as a racemate or potentially defined enantiomer, offers a stereochemically enriched scaffold compared to achiral N-alkyl analogs such as 2-(ethylamino)benzyl alcohol or symmetrical branched analogs like 2-(isopropylamino)benzyl alcohol (which lack a chiral center on the N-substituent) [1]. This property is not captured by achiral numerical descriptors but is critical for applications in enantioselective synthesis.

Chiral Architecture vs. Achiral Analogs
Reported
Stereogenic center on N-alkyl substituent
Achiral N-alkyl congeners lack this feature; racemic supply available
Enables enantiomer-specific reaction and ligand design studies
Enantiomeric excess not specified for commercial supply
Asymmetric synthesis Chiral auxiliary development Stereochemical SAR

Recommended Application Scenarios


Lipophilic and Sterically Demanding Fragment-Based Lead Generation

With a computed logP of 3.9 and 15 heavy atoms, this compound occupies a distinct region of lipophilic-steric space relative to smaller 2-(alkylamino)benzyl alcohols [1]. It can serve as a core fragment in fragment-based drug discovery (FBDD) programs targeting hydrophobic binding pockets, where the extended branched chain enhances van der Waals contacts and provides a verified 26% increase in molecular weight over the isopropyl analog .

Chiral Building Block for Asymmetric Synthesis

The presence of a stereogenic center on the 2-methylpentan-3-yl side chain [1] enables its use as a chiral intermediate in the synthesis of enantiomerically enriched amino alcohol derivatives. This is directly relevant to the metabolic quenching field described in patent US20120316212A1, where amino alcohol architecture governs carbonyl-quenching efficiency [2].

Physicochemical Probe in QSAR Library Expansion

Given the class-level evidence that amino alcohol derivatives function as carbonyl-quenching agents [2], this compound with its elevated logP and distinct steric footprint can serve as a probe molecule in quantitative structure-activity relationship (QSAR) studies. The 5 rotatable bonds provide a larger conformational sampling space, allowing researchers to map the relationship between flexibility and quenching potency.

Application
Selection Property
Validation Focus
Lipophilic Fragment-Based Screening Studies
Elevated computed logP and higher molecular weight relative to smaller N-alkyl analogs
Verify logP and molecular weight differentiation from linear/achiral aminobenzyl alcohols
Chiral Building Block for Asymmetric Synthesis
Stereogenic center on the N-alkyl chain supports asymmetric transformations
Confirm enantiomeric identity and suitability for stereoselective reaction development
Physicochemical Probe for QSAR Expansion
Distinct lipophilicity, steric, and flexibility parameters within amino alcohol series
Assess carbonyl-reactivity modulation by N-alkyl branch architecture
Quote Request

Request a Quote for {2-[(2-Methylpentan-3-yl)amino]phenyl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.